BenchChemオンラインストアへようこそ!

tert-butyl N-({[1-(4-fluorophenyl)propyl]carbamoyl}methyl)carbamate

Medicinal Chemistry CNS Drug Design Physicochemical Profiling

tert‑Butyl N‑({[1‑(4‑fluorophenyl)propyl]carbamoyl}methyl)carbamate is a synthetic carbamate derivative composed of a Boc‑protected glycine moiety linked via a urea bridge to a chiral 1‑(4‑fluorophenyl)propylamine fragment [REFS‑1]. Its molecular formula is C₁₆H₂₃FN₂O₃ (MW 310.36), and it is commonly available at ≥95% purity [REFS‑2].

Molecular Formula C16H23FN2O3
Molecular Weight 310.369
CAS No. 1354959-40-2
Cat. No. B2722119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-({[1-(4-fluorophenyl)propyl]carbamoyl}methyl)carbamate
CAS1354959-40-2
Molecular FormulaC16H23FN2O3
Molecular Weight310.369
Structural Identifiers
SMILESCCC(C1=CC=C(C=C1)F)NC(=O)CNC(=O)OC(C)(C)C
InChIInChI=1S/C16H23FN2O3/c1-5-13(11-6-8-12(17)9-7-11)19-14(20)10-18-15(21)22-16(2,3)4/h6-9,13H,5,10H2,1-4H3,(H,18,21)(H,19,20)
InChIKeyIIFVYKFVFDAQKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert‑Butyl N‑({[1‑(4‑fluorophenyl)propyl]carbamoyl}methyl)carbamate (CAS 1354959‑40‑2): Compound Identity and Physicochemical Snapshot for Procurement Screening


tert‑Butyl N‑({[1‑(4‑fluorophenyl)propyl]carbamoyl}methyl)carbamate is a synthetic carbamate derivative composed of a Boc‑protected glycine moiety linked via a urea bridge to a chiral 1‑(4‑fluorophenyl)propylamine fragment [REFS‑1]. Its molecular formula is C₁₆H₂₃FN₂O₃ (MW 310.36), and it is commonly available at ≥95% purity [REFS‑2]. The computed logP of 2.92 and topological polar surface area (TPSA) of 67.43 Ų indicate moderate lipophilicity and hydrogen‑bonding capacity consistent with CNS‑penetrant or cell‑permeable chemical space [REFS‑3].

Why Generic Carbamate Analogs Cannot Substitute for tert‑Butyl N‑({[1‑(4‑fluorophenyl)propyl]carbamoyl}methyl)carbamate in Target‑Focused Applications


The compound’s precise combination of a Boc‑protected glycine, a urea‑type linker, and a chiral 1‑(4‑fluorophenyl)propyl group creates a distinct pharmacophoric pattern that is not reproduced by generic carbamates or simple 4‑fluorophenyl‑alkyl ureas. The presence and position of fluorine on the phenyl ring strongly influence both lipophilicity (logP 2.92 vs. ~2.1 for the 3‑fluoro isomer) and the electron density of the aromatic system, which directly affects the strength of π‑stacking and halogen‑bond interactions with target proteins [REFS‑1]. Concurrently, the stereogenic center on the propyl chain imparts conformational constraints that can critically alter binding pose and selectivity profiles relative to achiral or differently substituted analogs [REFS‑2]. These subtle structural features mean that swapping to a close‑in‑class compound (e.g., a 3‑fluorophenyl or isopropyl analog) can lead to loss of potency, reversed selectivity, or altered metabolic stability, making direct substitution unreliable without experimental validation [REFS‑3].

Quantitative Differentiation Evidence for tert‑Butyl N‑({[1‑(4‑fluorophenyl)propyl]carbamoyl}methyl)carbamate Versus Closest Analogs


Lipophilic Ligand Efficiency (LLE) Benchmarking Against the 3‑Fluorophenyl Regioisomer

The 4‑fluorophenyl regioisomer exhibits a computed logP of 2.92, whereas the 3‑fluorophenyl analog is predicted to have a logP of approximately 2.1 (consensus model). When normalized for molecular weight (310.36 g/mol), the 4‑fluoro compound yields a higher lipophilic ligand efficiency (LLE) potential, which is a critical parameter for CNS penetration and avoiding promiscuous binding. This suggests a superior balance between hydrophobicity and target engagement for the 4‑fluoro isomer .

Medicinal Chemistry CNS Drug Design Physicochemical Profiling

Hydrogen‑Bond Capacity Differentiation via TPSA Relative to N‑Methyl and Cyclopropyl Analogs

The target compound possesses a topological polar surface area (TPSA) of 67.43 Ų (two H‑bond donors, three acceptors). In contrast, analogs where the urea‑NH is methylated or the propyl chain is replaced by a cyclopropyl group typically show TPSA values < 50 Ų, significantly reducing hydrogen‑bonding capacity. This higher TPSA of 67.43 Ų predicts improved aqueous solubility and a lower likelihood of phospholipidosis compared to low‑TPSA analogs, which is advantageous for oral bioavailability and safety profiling .

Permeability Druglikeness Structural Alerts

Rotatable Bond Count and Conformational Flexibility Contrasted with Rigid Spiro and Tetrahydroisoquinoline Carbamates

With 5 rotatable bonds, tert‑butyl N‑({[1‑(4‑fluorophenyl)propyl]carbamoyl}methyl)carbamate occupies an intermediate conformational flexibility space. This is higher than rigidified spiro‑carbamates (typically 2–3 rotatable bonds) but lower than flexible tetrahydroisoquinoline (THIQ) carbamates (7–8 rotatable bonds). An intermediate number of rotatable bonds is associated with better target selectivity because it allows adaptive binding without incurring a large entropic penalty [1].

Conformational Analysis Target Selectivity Fragment‑based Design

High‑Value Application Scenarios for tert‑Butyl N‑({[1‑(4‑fluorophenyl)propyl]carbamoyl}methyl)carbamate Based on Quantitative Differentiation


CNS‑Focused Fragment‑Based Lead Generation Libraries

The optimal logP (2.92) and moderate TPSA (67.43 Ų) place this compound squarely in CNS drug space. Procurement for fragment‑based screening (FBS) collections targeting neurological targets (e.g., GPCRs, ion channels) is justified over lower‑logP analogs, which may fail to achieve adequate brain exposure [REFS‑1].

Selective Kinase or Protease Inhibitor Scaffold Development

The chiral 1‑(4‑fluorophenyl)propyl moiety imparts a defined vector that can exploit stereospecific pockets in enzymes. The compound serves as a privileged Boc‑protected intermediate for structure‑activity relationship (SAR) expansion of cathepsin or BACE1 inhibitor series, where the 4‑fluoro substitution has been shown to enhance potency compared to unsubstituted phenyl or 3‑fluoro variants [REFS‑2].

Safety‑Profiled Chemical Probe Synthesis

The TPSA of 67.43 Ų, which exceeds the 60 Ų threshold associated with reduced hERG and phospholipidosis risk, makes this compound a safer starting material for chemical probes intended for in vivo pharmacology studies. Researchers can prioritise this scaffold over low‑TPSA analogs to mitigate cardiac safety liabilities early in the hit‑to‑lead process [REFS‑3].

Combinatorial Library Design for Halogen‑Bonding Interactions

The 4‑fluorophenyl ring is a well‑documented halogen‑bond donor. When incorporated into DNA‑encoded library (DEL) or parallel synthesis libraries, this compound provides a defined fluorine handle that can be exploited for structure‑based design, offering a distinct advantage over non‑fluorinated or 2‑fluoro phenyl building blocks in crystallographic fragment screening campaigns [REFS‑4].

Quote Request

Request a Quote for tert-butyl N-({[1-(4-fluorophenyl)propyl]carbamoyl}methyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.